molecular formula C10H11BrFNO B8314038 N-(2-bromo-3-fluorophenyl)butyramide CAS No. 952664-87-8

N-(2-bromo-3-fluorophenyl)butyramide

Cat. No.: B8314038
CAS No.: 952664-87-8
M. Wt: 260.10 g/mol
InChI Key: DWTMUILAZSHDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-3-fluorophenyl)butyramide is a halogenated aromatic amide characterized by a butyramide group (a four-carbon aliphatic chain terminated by a carboxamide) attached to a 2-bromo-3-fluorophenyl moiety. Its molecular formula is C₁₀H₁₀BrFNO, with a theoretical molecular weight of 260.9 g/mol. While direct experimental data for this compound is scarce in the provided evidence, structural analogs and related compounds offer insights into its behavior .

Properties

CAS No.

952664-87-8

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

N-(2-bromo-3-fluorophenyl)butanamide

InChI

InChI=1S/C10H11BrFNO/c1-2-4-9(14)13-8-6-3-5-7(12)10(8)11/h3,5-6H,2,4H2,1H3,(H,13,14)

InChI Key

DWTMUILAZSHDDI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

The following table compares N-(2-bromo-3-fluorophenyl)butyramide with key analogs based on substituent patterns, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound C₁₀H₁₀BrFNO 260.9 (theoretical) 2-Bromo, 3-fluoro phenyl Butyramide chain
N-(2-Bromo-phenyl)-4-[4-(2-methoxy-phenyl)-6-trifluoromethyl-pyrimidine-2-sulfonyl]-butyramide (CAS 442863-30-1) C₂₂H₁₉N₃O₄F₃SBr 558.37 Pyrimidine-sulfonyl, 2-methoxy phenyl Extended sulfonyl-pyrimidine moiety
2-[(3-fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-Fluoro phenyl, amino linkage Propanamide, N-phenyl substitution
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 25625-57-4) C₉H₇BrF₃NO 296.06 3-Trifluoromethyl phenyl, bromoacetamide Acetamide chain, trifluoromethyl group
Key Observations:

In contrast, trifluoromethyl substituents (e.g., CAS 25625-57-4) introduce stronger electron-withdrawing effects and increased lipophilicity, which may enhance membrane permeability but reduce solubility . The 2-bromo substituent contributes to halogen bonding, a critical interaction in protein-ligand recognition.

Molecular Weight and Complexity :

  • The pyrimidine-sulfonyl derivative (CAS 442863-30-1) has a significantly higher molecular weight (558.37 g/mol ) due to its extended heterocyclic structure. This complexity may reduce bioavailability compared to simpler amides like this compound .

Functional Group Variations: Amino vs.

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